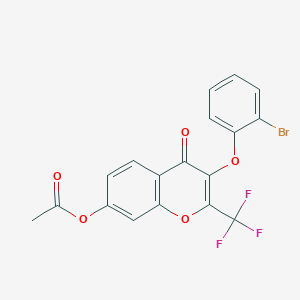

5-(azidomethyl)-2H-1,3-benzodioxole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

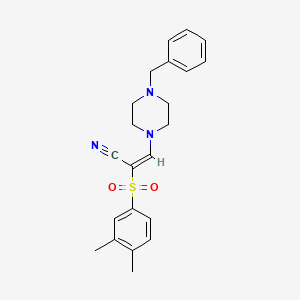

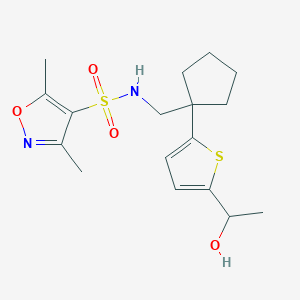

5-(Azidomethyl)-2H-1,3-benzodioxole, also known as 5-AMBD, is a synthetic molecule that has been studied for its potential applications in the fields of scientific research, medicine, and biotechnology. It is a heterocyclic compound with a five-membered ring structure containing an azide group, a methyl group, and two oxygen atoms. 5-AMBD has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, 5-AMBD is known to be a potent inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics.

科学的研究の応用

Anticancer and Antibacterial Potential

- 5-(Azidomethyl)-2H-1,3-benzodioxole derivatives have been explored for their anticancer and antibacterial properties. A study found that certain derivatives exhibit enhanced activity against cancer and bacterial cells, including notable DNA binding potential, which could make them valuable in medicinal chemistry (Gupta et al., 2016).

Potential in Drug Synthesis

- This compound has been utilized as a chiral building block in the synthesis of drug candidates, such as (−)-talampanel, indicating its significance in the development of pharmaceuticals (Easwar & Argade, 2003).

Insecticidal Properties

- Certain benzodioxole analogues, including those related to this compound, have demonstrated insecticidal activity. For example, specific derivatives have been effective against the Colorado potato beetle, suggesting their potential use in pest control (Vanmellaert et al., 1983).

Application in Polymer Chemistry

- In polymer chemistry, 1,3-benzodioxole derivatives are used as photoinitiators for free radical polymerization. These derivatives can act as 'caged' photoinitiators, releasing active species upon irradiation, which are crucial for initiating polymerization processes (Kumbaraci et al., 2012).

Photocatalysis and Chemical Synthesis

- The compound's derivatives are also significant in photocatalytic processes. They are used in the synthesis of bioactive 2-substituted-1,3-benzodioxoles through a method involving photocatalyzed activation, highlighting their role in organic synthesis and chemical engineering (Ravelli et al., 2011).

Antimicrobial and Antioxidant Evaluation

- Benzodioxol derivatives are evaluated for their antimicrobial and antioxidant activities. Studies show that they possess significant potential against various bacterial strains and exhibit notable antioxidant properties, which could be useful in pharmaceutical and health-related applications (Khalil et al., 2021).

作用機序

Target of Action

Azido compounds are often used in photoaffinity labeling (pal) methods, which can identify the target molecules of various bioactive compounds .

Mode of Action

Azido-modified nucleosides, which share a similar azido group, are known to incorporate into rna and dna, disrupting rna metabolism and inhibiting protein and dna synthesis .

Biochemical Pathways

Biochemical pathways generally involve a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of a drug’s effect .

Result of Action

It’s worth noting that certain azido impurities have been found in some pharmaceuticals and have tested positive in bacterial mutagenicity tests .

Action Environment

For instance, the presence of potentially mutagenic azido impurities in certain pharmaceuticals has led to recalls as a precautionary measure .

将来の方向性

特性

IUPAC Name |

5-(azidomethyl)-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHUJEPDPWZZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B3009313.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)